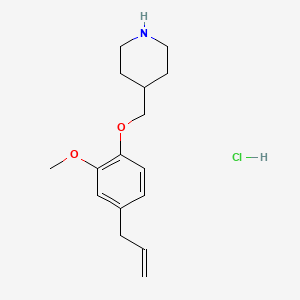
4-Allyl-2-methoxyphenyl 4-piperidinylmethyl ether hydrochloride
Descripción general
Descripción
4-Allyl-2-methoxyphenyl 4-piperidinylmethyl ether hydrochloride is a useful research compound. Its molecular formula is C16H24ClNO2 and its molecular weight is 297.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
It is known that the compound has three active sites: hydroxyl, allylic, and aromatic groups . These groups could potentially interact with various biological targets.
Mode of Action
The presence of hydroxyl, allylic, and aromatic groups suggests that it may interact with its targets through various chemical reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Allyl-2-methoxyphenyl 4-piperidinylmethyl ether hydrochloride .
Actividad Biológica
4-Allyl-2-methoxyphenyl 4-piperidinylmethyl ether hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by its unique molecular structure, which includes an allyl group, a methoxyphenyl moiety, and a piperidinylmethyl ether component. This structural configuration is believed to contribute to its biological properties.
The biological activity of this compound is primarily mediated through interactions with specific enzymes and receptors. It has been observed to exhibit:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. Inhibiting AChE can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
- Antimicrobial Activity : Research indicates that related compounds can modulate gene expression involved in biofilm formation and efflux pump regulation in resistant fungal strains, suggesting potential antifungal properties .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of the compound:
Case Studies
-
Antifungal Efficacy Against Aspergillus fumigatus :
A study demonstrated that 4-Allyl-2-methoxyphenol (a related compound) exhibited significant antibiofilm activity against azole-resistant A. fumigatus isolates. The treatment led to a marked reduction in the expression of efflux pump genes, indicating a potential therapeutic application in combating resistant fungal infections . -
Neuroprotective Potential :
Research into similar compounds has shown promise in enhancing cognitive function by inhibiting AChE, thereby increasing acetylcholine levels in the brain. This mechanism could be leveraged for developing treatments for neurodegenerative diseases .
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Stability and Dosage Effects : Laboratory investigations indicate that the stability of the compound can influence its efficacy over time. Long-term studies have shown sustained effects on cellular functions at varying dosages without significant toxicity.
- Transport Mechanisms : The compound's uptake by cells is facilitated through specific transporters, which play a critical role in its distribution and localization within cellular compartments.
Propiedades
IUPAC Name |
4-[(2-methoxy-4-prop-2-enylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-3-4-13-5-6-15(16(11-13)18-2)19-12-14-7-9-17-10-8-14;/h3,5-6,11,14,17H,1,4,7-10,12H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGCHIGYQIRWGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















